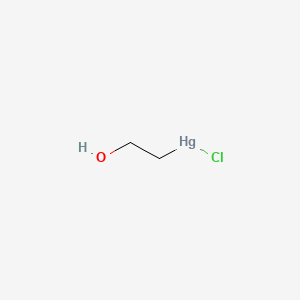
Chloro(2-hydroxyethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-hydroxyethyl)mercury is an organomercury compound with the molecular formula C₂H₅ClHgO
Métodos De Preparación
The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.
Industry: It is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .
Comparación Con Compuestos Similares
Chloro(2-hydroxyethyl)mercury can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds contain mercury and exhibit similar toxicological properties, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Methylmercury: Known for its neurotoxic effects and bioaccumulation in the food chain.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the body compared to methylmercury.
Propiedades
Número CAS |
2090-53-1 |
|---|---|
Fórmula molecular |
C2H5ClHgO |
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
chloro(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
Clave InChI |
VICZSHULGAWQBF-UHFFFAOYSA-M |
SMILES canónico |
C(C[Hg]Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


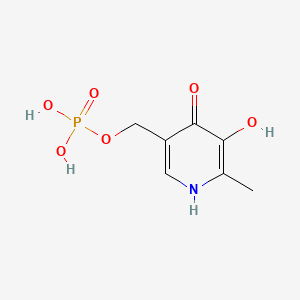

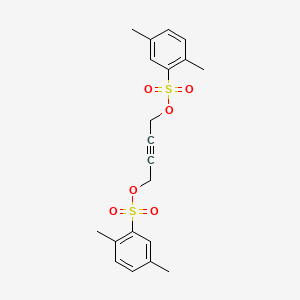
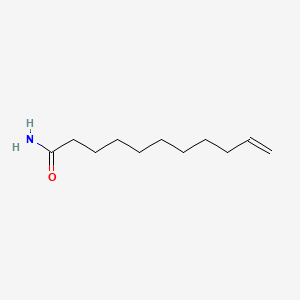
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
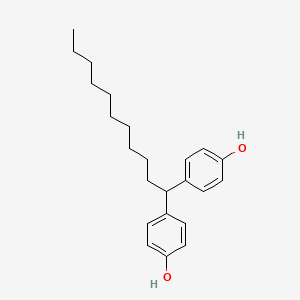

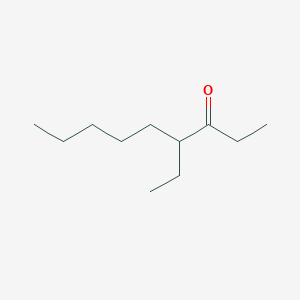
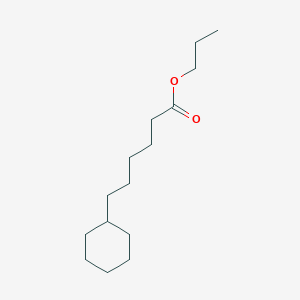
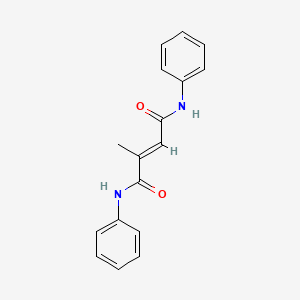
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
